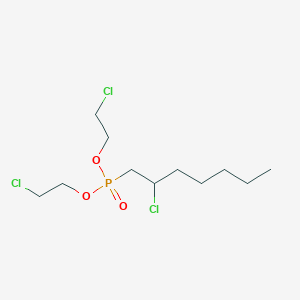
12-Sulfanyldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Sulfanyldodecanamide is an organic compound characterized by the presence of a sulfanyl group attached to a dodecanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Sulfanyldodecanamide typically involves the reaction of dodecanoyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Sulfanyldodecanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted dodecanamides.
Applications De Recherche Scientifique
12-Sulfanyldodecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug precursor.
Industry: It is used in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 12-Sulfanyldodecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
Dodecanamide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
12-Sulfinyldodecanamide: An oxidized form of this compound with different chemical properties.
12-Sulfonyl-dodecanamide: Another oxidized derivative with distinct reactivity.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts specific reactivity and potential biological activity not seen in its analogs.
Propriétés
| 188678-39-9 | |
Formule moléculaire |
C12H25NOS |
Poids moléculaire |
231.40 g/mol |
Nom IUPAC |
12-sulfanyldodecanamide |
InChI |
InChI=1S/C12H25NOS/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H2,13,14) |
Clé InChI |
BPTTYJJCJMMIRV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(=O)N)CCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)



![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
